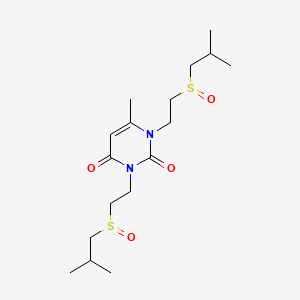
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is a synthetic organic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives are often explored for their potential biological activities. This particular compound is characterized by the presence of isobutylsulfinyl groups attached to the uracil ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available uracil and isobutylsulfinyl chloride.
Formation of Intermediates: The uracil is first methylated at the 6-position using methyl iodide in the presence of a base such as potassium carbonate.
Sulfinylation: The methylated uracil is then reacted with isobutylsulfinyl chloride in the presence of a base like triethylamine to introduce the isobutylsulfinyl groups at the 1 and 3 positions.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The uracil ring can undergo nucleophilic substitution reactions, where the sulfinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1,3-Bis(isobutylsulfonylethyl)-6-methyluracil.
Reduction: 1,3-Bis(isobutylethyl)-6-methyluracil.
Substitution: Depending on the nucleophile, various substituted uracil derivatives.
Applications De Recherche Scientifique
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Explored for its potential antiviral and anticancer properties due to its structural similarity to nucleobases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is primarily based on its ability to interact with biological macromolecules:
Molecular Targets: It can target nucleic acids, potentially interfering with DNA and RNA synthesis.
Pathways Involved: The compound may inhibit enzymes involved in nucleic acid metabolism, leading to its potential antiviral and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(isobutylsulfonylethyl)-6-methyluracil: An oxidized form with sulfonyl groups.
1,3-Bis(isobutylethyl)-6-methyluracil: A reduced form without sulfinyl groups.
6-Methyluracil: The parent compound without any sulfinyl or isobutyl groups.
Uniqueness
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is unique due to the presence of isobutylsulfinyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
180274-06-0 |
|---|---|
Formule moléculaire |
C17H30N2O4S2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
6-methyl-1,3-bis[2-(2-methylpropylsulfinyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H30N2O4S2/c1-13(2)11-24(22)8-6-18-15(5)10-16(20)19(17(18)21)7-9-25(23)12-14(3)4/h10,13-14H,6-9,11-12H2,1-5H3 |
Clé InChI |
BXLDUHRYGORSDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



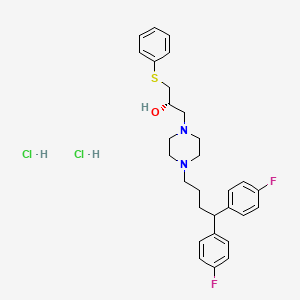
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)



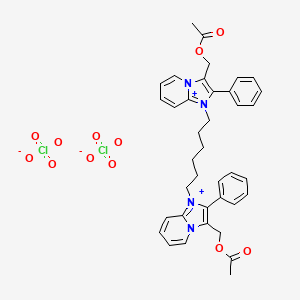
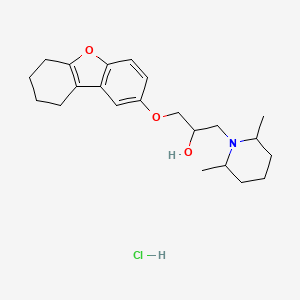
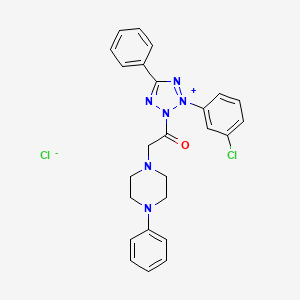
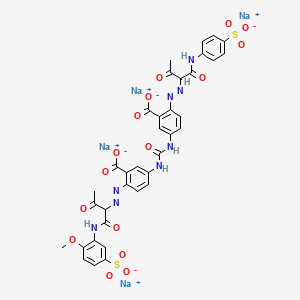
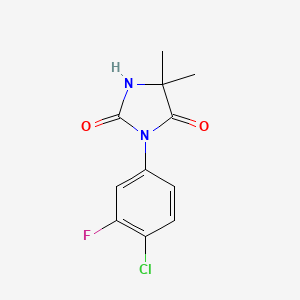
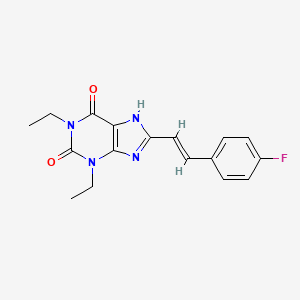
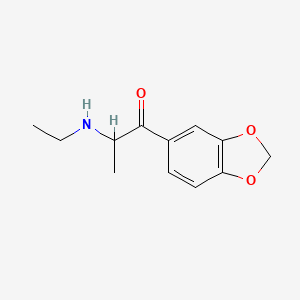
![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
